1-(Methylsulfonyl)-3-azetidinecarboxylic Acid
Overview
Description
Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a methyl group . They are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for “1-(Methylsulfonyl)-3-azetidinecarboxylic Acid” are not available, methylsulfonyl compounds are generally synthesized through reactions involving methanesulfonyl chloride . Protodeboronation of alkyl boronic esters is another method used in the synthesis of certain methylsulfonyl compounds .Molecular Structure Analysis
Methylsulfonyl compounds typically feature a sulfonyl functional group (SO2), which is characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a carbon atom .Chemical Reactions Analysis
Methylsulfonyl compounds are known to be highly reactive and can serve as precursors to many other compounds . They can undergo various chemical reactions, including those with alcohols to form methanesulfonates .Physical And Chemical Properties Analysis
Physical and chemical properties can vary greatly among methylsulfonyl compounds. For example, dimethyl sulfone is a colorless solid that is relatively chemically inert .Scientific Research Applications
Another compound, Boronic acids, has been increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .
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- MSA is an organosulfuric, colorless liquid with the molecular formula CH3SO3H .
- It can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) .
- It has been used in the microelectronic and electroplating industries since the 1980s .
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- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- They have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to multiple receptors helpful in developing new useful derivatives .
-
- MSA is an organosulfuric, colorless liquid with the molecular formula CH3SO3H .
- It can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) .
- It has been used in the microelectronic and electroplating industries since the 1980s .
-
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- They have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to multiple receptors helpful in developing new useful derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methylsulfonylazetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c1-11(9,10)6-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOQFIHAKZBLJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617680 | |
Record name | 1-(Methanesulfonyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-3-azetidinecarboxylic Acid | |
CAS RN |
1219828-27-9 | |
Record name | 1-(Methanesulfonyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methanesulfonylazetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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